Cyclopyrronium

Description

BenchChem offers high-quality Cyclopyrronium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopyrronium including the price, delivery time, and more detailed information at info@benchchem.com.

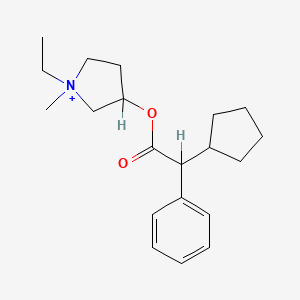

Structure

3D Structure

Properties

CAS No. |

732183-55-0 |

|---|---|

Molecular Formula |

C20H30NO2+ |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate |

InChI |

InChI=1S/C20H30NO2/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3/q+1 |

InChI Key |

ALFZXSYVXNSOBR-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Historical Context and Evolution of Pyrronium Based Compounds in Scientific Inquiry

The scientific journey of pyrronium-based compounds is intrinsically linked to the exploration of anticholinergic agents. A key landmark in this area is the development and extensive study of Glycopyrronium bromide, also known as glycopyrrolate (B1671915). nih.govmdpi.comnih.gov First synthesized in the mid-20th century, Glycopyrronium emerged as a potent muscarinic antagonist. nih.govmdpi.com Muscarinic antagonists are a class of drugs that competitively block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. nih.govnih.gov These receptors are widely distributed throughout the body, including in the central and peripheral nervous systems, smooth muscles, and various glands. nih.gov

Early research on Glycopyrronium focused on its ability to reduce gastric acid secretion, leading to its use in the treatment of peptic ulcers. nih.govmdpi.com Over time, its applications expanded significantly as researchers recognized its broader effects on the parasympathetic nervous system. nih.govmdpi.com These include reducing secretions in the respiratory tract, salivary glands, and sweat glands, as well as its use in anesthesia to prevent certain cardiac reflexes. nih.govmdpi.com

The evolution of pyrronium-based compounds has been driven by the desire to achieve greater receptor subtype selectivity. There are five known subtypes of muscarinic receptors (M1-M5), and they mediate different physiological effects. nih.gov The development of antagonists that selectively target one subtype over others is a major goal in medicinal chemistry, as it can lead to therapies with improved efficacy and fewer side effects. This ongoing quest for selectivity has spurred the synthesis and investigation of numerous analogs of early pyrronium compounds.

Academic Significance of Cyclopyrronium As a Research Probe and Chemical Entity

While extensive research has been conducted on its close analog, Glycopyrronium, Cyclopyrronium itself represents an intriguing chemical entity for academic investigation. Its significance as a potential research probe lies in its structural relationship to a well-characterized class of muscarinic antagonists. The primary role of such compounds in a research setting is to help elucidate the structure, function, and physiological roles of muscarinic receptors.

The defining structural feature of Cyclopyrronium is the presence of a cyclopentyl group. This differentiates it from other related compounds and offers a unique three-dimensional profile for interaction with the binding pockets of muscarinic receptors. The study of how this structural variation affects receptor affinity and selectivity can provide valuable insights into the nature of the receptor's binding site.

As a quaternary ammonium (B1175870) compound, Cyclopyrronium possesses a permanent positive charge. This characteristic generally limits its ability to cross the blood-brain barrier, suggesting it would primarily have peripheral effects. nih.gov This property is often desirable in research and therapeutic contexts where central nervous system side effects are to be avoided.

The potential for Cyclopyrronium to act as a selective muscarinic antagonist makes it a valuable tool for pharmacological research. By comparing the binding affinities and functional effects of Cyclopyrronium with other muscarinic antagonists, researchers can probe the subtle differences between receptor subtypes. This can aid in the development of more refined pharmacological models and contribute to a deeper understanding of cholinergic neurotransmission.

Overview of Current Research Trajectories for Cyclopyrronium and Its Analogs

Established Synthetic Pathways for Cyclopyrronium and its Quaternary Ammonium (B1175870) Salts

The creation of the Cyclopyrronium scaffold and its corresponding quaternary ammonium salts is not a trivial synthetic endeavor. It typically involves the sequential construction of the pyrrolidine (B122466) ring, introduction of the cyclopropane moiety, and finally, quaternization of the nitrogen atom.

Multi-Step Synthesis Strategies

The synthesis of Cyclopyrronium and related quaternary ammonium salts generally follows a convergent or linear multi-step strategy. A plausible linear approach would commence with the synthesis of a suitably substituted pyrrolidine precursor. For instance, a common method for creating the pyrrolidine ring is through the cyclization of acyclic compounds. mdpi.com

One potential pathway involves the reaction of a primary amine with a 1,4-dihalobutane derivative to form the pyrrolidine ring. Subsequent functionalization can then be carried out. For the formation of the quaternary ammonium salt, a Menschutkin reaction is a classic and widely used method. mdpi.com This reaction involves the treatment of a tertiary amine with an alkyl halide to yield the corresponding quaternary ammonium salt. mdpi.com

A general synthetic sequence could be conceptualized as:

Formation of a Pyrrolidine Precursor: Synthesis of a substituted pyrrolidine, for example, N-substituted pyrrolidin-2-one, from donor-acceptor cyclopropanes and anilines. mdpi.com

Introduction of the Cyclopropyl Group: Cyclopropanation of a suitable double bond on the pyrrolidine ring or a precursor. This can be achieved through various methods, including Simmons-Smith reaction or transition metal-catalyzed decomposition of diazo compounds. nih.gov

Quaternization: The final step would involve the quaternization of the pyrrolidine nitrogen to form the cyclopyrronium salt. This is typically achieved by reacting the tertiary amine with an appropriate alkylating agent.

The synthesis of related quaternary ammonium compounds has been extensively reviewed, highlighting the versatility of these synthetic approaches. mdpi.com

Stereoselective Synthesis Methodologies

The presence of multiple stereocenters in Cyclopyrronium necessitates the use of stereoselective synthesis methodologies to obtain specific stereoisomers. The control of stereochemistry is crucial as different isomers can exhibit varied biological activities.

Stereoselective methods for the synthesis of substituted pyrrolidines are well-established and often serve as the foundation for the synthesis of more complex molecules. mdpi.com These methods can be broadly categorized into two groups: those that utilize a pre-existing chiral pool of pyrrolidine derivatives, such as proline, and those that involve the stereoselective cyclization of acyclic precursors. mdpi.comresearchgate.net For instance, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Furthermore, stereoselective cyclopropanation reactions are critical for establishing the correct stereochemistry of the fused cyclopropane ring. Asymmetric cyclopropanation can be achieved using chiral catalysts, such as those based on copper, rhodium, or cobalt. nih.gov For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been shown to produce cyclopropane scaffolds that can be further derivatized. nih.gov

Design and Synthesis of Cyclopyrronium Analogs and Derivatives

The design and synthesis of analogs and derivatives of Cyclopyrronium are driven by the need to explore structure-activity relationships (SAR) and to optimize the compound's properties for specific research applications.

Structural Modification Rationale for Research Purposes

The rationale behind modifying the structure of Cyclopyrronium is multifaceted. For research purposes, chemists may aim to:

Investigate the role of the quaternary ammonium group: The permanent positive charge of the nitrogen is a key feature. Modifying the alkyl groups on the nitrogen can influence the compound's solubility, lipophilicity, and interaction with biological targets. mdpi.com

Explore the impact of substituents on the pyrrolidine ring: Introducing various functional groups at different positions on the pyrrolidine skeleton can modulate the molecule's electronic properties and steric profile.

The design of novel quaternary ammonium compounds often involves creating a library of analogs with systematic variations to identify key structural features responsible for a desired effect. nih.gov

Novel Synthetic Routes for Advanced Cyclopyrronium Derivatives

The development of novel synthetic routes allows for the creation of more complex and diverse Cyclopyrronium derivatives. These routes may involve the use of modern synthetic methodologies to improve efficiency and access to previously unattainable structures.

For example, cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to introduce aryl or other complex substituents onto the pyrrolidine or cyclopropane rings. nih.gov The development of new catalytic systems is constantly expanding the scope of these reactions for the synthesis of complex heterocyclic compounds.

Furthermore, one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can streamline the synthesis of advanced derivatives. For instance, a Lewis acid-catalyzed opening of a donor-acceptor cyclopropane with a primary amine, followed by in situ lactamization and dealkoxycarbonylation, provides a straightforward route to 1,5-substituted pyrrolidin-2-ones, which could serve as precursors to Cyclopyrronium analogs. mdpi.com

Green Chemistry Approaches in Cyclopyrronium Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. The synthesis of Cyclopyrronium can potentially be made more sustainable by incorporating these principles.

The 12 principles of green chemistry, as proposed by Anastas and Warner, provide a framework for designing more environmentally benign chemical processes. nih.govijfmr.com Key considerations for the green synthesis of Cyclopyrronium would include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. For example, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.net The use of N-butylpyrrolidinone, a less toxic alternative to N-methylpyrrolidinone (NMP), has also been explored for various organic syntheses. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these green chemistry principles, the synthesis of Cyclopyrronium and its derivatives can be made more efficient, economical, and environmentally responsible.

Identification and Characterization of Primary Molecular Targets

Receptor Subtype Selectivity and Affinity Profiling of Cyclopyrronium

Cyclopyrronium is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These G-protein coupled receptors are classified into five subtypes (M1-M5), which are involved in mediating the physiological effects of the parasympathetic nervous system. nih.gov The primary molecular targets of Cyclopyrronium are these muscarinic receptors.

Studies on its active component, glycopyrrolate (B1671915), indicate that it binds with high affinity to muscarinic receptors in the nanomolar range. selleckchem.comdrugbank.com While some research suggests that glycopyrrolate has high, equipotent affinity for all five muscarinic receptor subtypes (M1-M5) guidetopharmacology.org, other findings indicate a degree of selectivity. One source suggests the highest affinity is for M1 receptors, followed by M3, M2/M4, and M5. nih.gov Another study reported that glycopyrrolate is slightly selective for M3 muscarinic receptors, with an affinity 3 to 5 times higher than that for M1 and M2 receptors. nih.gov

Competition binding studies using radioligands have been employed to determine the affinity of glycopyrrolate for various muscarinic receptor subtypes. For instance, in studies with human airway smooth muscle and peripheral lung tissue, glycopyrrolate demonstrated Ki values in the range of 0.5–3.6 nM. selleckchem.comdrugbank.com In these particular studies, it did not show significant selectivity between M1, M2, and M3 receptors. selleckchem.com

The table below summarizes the reported binding affinities of glycopyrrolate for different muscarinic receptor subtypes.

| Receptor Subtype | Reported Affinity (Ki/pIC50) | Tissue/System | Reference |

| M1 | High affinity | - | nih.gov |

| M2 | pIC50: 8.7 - 9.5 | Human | guidetopharmacology.org |

| M3 | High affinity | Human Airway Smooth Muscle | selleckchem.comdrugbank.com |

| M4 | pIC50: 8.7 - 9.5 | Human | guidetopharmacology.org |

| M5 | Lower affinity | - | nih.gov |

Non-Receptor Target Interactions (e.g., enzyme modulation)

Currently, there is no significant evidence in the reviewed scientific literature to suggest that Cyclopyrronium interacts with non-receptor targets such as enzymes in a pharmacologically relevant manner. Its mechanism of action is predominantly attributed to its antagonist activity at muscarinic receptors.

Ligand-Receptor Binding Kinetics and Thermodynamics

Quantitative Receptor Binding Assays for Cyclopyrronium

The binding characteristics of Cyclopyrronium's active moiety, glycopyrrolate, to muscarinic receptors have been quantified using various in vitro assays. Radioligand binding assays are a primary method, where a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the receptors. selleckchem.com The ability of unlabeled glycopyrrolate to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). selleckchem.com

Competition kinetic assays have also been utilized to determine the association (kon) and dissociation (koff) rate constants. nih.gov In these experiments, the binding of a radioligand is measured over time in the presence of different concentrations of the unlabeled competitor (glycopyrrolate). nih.govbioduro.com By analyzing the kinetics of this interaction, the individual rate constants for the unlabeled drug can be derived. nih.gov

Equilibrium and Kinetic Binding Parameters (KD, Koff, Kon)

The interaction of Cyclopyrronium (as glycopyrrolate) with muscarinic receptors is characterized by a slow dissociation rate, which contributes to its long duration of action. nih.govnih.gov Kinetic studies have shown that glycopyrrolate dissociates from human airway smooth muscle muscarinic receptors more slowly than other antagonists like ipratropium (B1672105) bromide. selleckchem.com

One study found that under physiological conditions, the dissociation half-life of glycopyrrolate was 11.4 minutes, which was shorter than that of tiotropium (B1237716) (46.2 minutes). nih.gov However, even with this relatively faster dissociation compared to tiotropium, its duration of action is still considered long-acting. nih.govnih.gov The slow dissociation from the M3 receptor, in particular, is thought to be a key factor in its sustained clinical effects. nih.gov

The following table presents available kinetic data for glycopyrrolate.

| Parameter | Value | Receptor/Condition | Reference |

| Dissociation Half-Life (t½) | 11.4 min | Muscarinic Receptors (Physiological Conditions) | nih.gov |

| Dissociation Half-Life (t½) | 173 min | Muscarinic Receptors (Non-physiological Conditions) | nih.gov |

| Dissociation | Slow | Human Airway Smooth Muscle Muscarinic Receptors | selleckchem.comdrugbank.com |

Mechanisms of Action at the Cellular and Subcellular Level

The primary mechanism of action of Cyclopyrronium at the cellular level is the competitive, reversible (though with slow dissociation) antagonism of acetylcholine at muscarinic receptors. wikipedia.org Muscarinic receptors are coupled to G-proteins, and their activation leads to a cascade of intracellular signaling events. The M1, M3, and M5 receptor subtypes are primarily coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

By blocking these receptors, Cyclopyrronium prevents the actions of acetylcholine. For example, in smooth muscle cells of the airways and gastrointestinal tract, which predominantly express M3 receptors, acetylcholine binding normally causes contraction. nih.gov Cyclopyrronium's antagonism of M3 receptors leads to smooth muscle relaxation and bronchodilation. nih.gov In exocrine glands, where M3 receptors also mediate secretion, Cyclopyrronium reduces salivary and bronchial secretions. nih.gov At the sinoatrial node of the heart, M2 receptor stimulation by acetylcholine decreases heart rate; Cyclopyrronium blocks this effect, which can lead to tachycardia.

At a subcellular level, Cyclopyrronium's action is confined to the cell surface, where it binds to the extracellular domain of the muscarinic receptors. As a quaternary ammonium compound, it is poorly lipid-soluble and does not readily cross cell membranes, thus limiting its direct interaction with intracellular components. wikipedia.org Its effects are therefore a direct consequence of inhibiting the signal transduction pathways initiated by acetylcholine-muscarinic receptor binding.

Downstream Signal Transduction Pathway Modulation by Cyclopyrronium

Information regarding the specific downstream signal transduction pathways modulated by Cyclopyrronium is not available in the reviewed literature. Signal transduction involves a cascade of molecular events following receptor activation, often involving second messengers like cyclic AMP (cAMP) or protein kinases such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC). nih.govkhanacademy.orgyoutube.com However, no studies were found that investigate whether Cyclopyrronium influences these or any other specific signaling pathways.

G-Protein Coupling and Effector System Interactions

The nature of G-protein coupling for receptors targeted by Cyclopyrronium remains uncharacterized. G-protein-coupled receptors (GPCRs) are a major class of receptors that transduce extracellular signals into intracellular responses by activating specific heterotrimeric G proteins (e.g., Gs, Gi/o, Gq). wikipedia.orgnih.govmdpi.com These G proteins, in turn, modulate effector systems like adenylyl cyclase or phospholipase C. mdpi.com Research detailing which G-protein subtypes Cyclopyrronium may interact with or its effects on related effector systems could not be located.

Ion Channel Modulation and Membrane Potential Effects

There is no available data on whether Cyclopyrronium has any modulatory effects on ion channels or influences cellular membrane potential. Ion channels are critical proteins that control the flow of ions across cell membranes, and their modulation can significantly alter a cell's electrical properties. nih.govnih.gov Studies investigating direct or indirect interactions between Cyclopyrronium and various ion channels (e.g., sodium, potassium, calcium channels) are absent from the public domain.

Functional Pharmacological Characterization in Isolated Systems

Detailed functional characterization of Cyclopyrronium in controlled, isolated biological systems appears to be unpublished. Such studies are fundamental to understanding a compound's pharmacological profile. uni-regensburg.de

Agonist/Antagonist Properties and Intrinsic Efficacy

The fundamental properties of Cyclopyrronium as a potential agonist or antagonist at any receptor are undefined. It is unknown whether the compound possesses intrinsic efficacy to activate a receptor (agonist activity) or if it blocks the action of an endogenous ligand (antagonist activity). The spectrum of activity, including full, partial, or inverse agonism, has not been described.

Receptor Occupancy and Functional Response Correlation

No studies correlating the degree of receptor binding (occupancy) of Cyclopyrronium with a measurable biological or functional response were found. This type of analysis is crucial for quantifying the relationship between the concentration of a compound at its target and the resulting physiological effect. escholarship.orgmdpi.com

Allosteric Modulation Studies of Cyclopyrronium

There is no evidence to suggest that Cyclopyrronium has been studied as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgnih.govnih.govmdpi.com Whether Cyclopyrronium functions as a positive, negative, or silent allosteric modulator at any receptor target is currently unknown.

Structure Activity Relationship Sar Studies of Cyclopyrronium Analogs

Elucidation of Key Structural Features for Receptor Binding and Selectivity

Understanding which parts of the Cyclopyrronium molecule are critical for its interaction with biological targets is paramount. This involves dissecting the molecule into its constituent functional groups and exploring how modifications to each part affect its binding affinity and selectivity.

The pyrrolidinium (B1226570) ring, a common feature in many quaternary ammonium (B1175870) compounds, is often a critical component for receptor interaction. Substitutions on this ring, such as the addition of alkyl groups or modifications to the ring structure itself, can significantly alter the molecule's electronic distribution, steric profile, and lipophilicity. These changes can influence:

Receptor Binding: Modifications might enhance or diminish interactions with specific binding pockets, affecting affinity. For instance, adding a bulky substituent could sterically hinder binding, while a polar group might introduce new favorable interactions.

Selectivity: Alterations to the pyrrolidinium ring could lead to differential binding affinities for various receptor subtypes, thereby improving selectivity for a desired target over off-targets.

Pre Clinical Mechanistic Investigations of Cyclopyrronium

In Vitro Pharmacological Characterization in Cellular Model Systems

No information is available on the in vitro pharmacological characterization of Cyclopyrronium in cellular model systems.

Cell-Based Functional Assays (e.g., calcium mobilization, cAMP accumulation)

No data has been published on cell-based functional assays, such as calcium mobilization or cAMP accumulation, for Cyclopyrronium.

Reporter Gene Assays for Pathway Activation/Inhibition

There are no available records of reporter gene assays being used to investigate the activation or inhibition of cellular pathways by Cyclopyrronium.

Target Engagement Studies in Cultured Cells

No studies detailing the target engagement of Cyclopyrronium in cultured cells have been identified in the public domain.

Studies in Isolated Organs and Tissue Preparations

There is no available research on the effects of Cyclopyrronium in isolated organs and tissue preparations.

Organ Bath Studies for Smooth Muscle Modulation by Cyclopyrronium

No organ bath studies have been published that describe the modulation of smooth muscle by Cyclopyrronium.

Electrophysiological Characterization in Excitable Tissues

No data is available regarding the electrophysiological characterization of Cyclopyrronium in excitable tissues.

In Vivo Pharmacological Characterization in Animal Models (Mechanistic Focus)

Following a comprehensive search of publicly available scientific literature, no specific in vivo pharmacological data corresponding to the compound "Cyclopyrronium" was found. The PubChem database confirms the existence of Cyclopyrronium as a chemical entity, but detailed preclinical studies characterizing its pharmacodynamic effects, modulation of physiological systems, or associated biomarkers in animal models are not available in the reviewed sources.

Therefore, the following sections on the systemic pharmacodynamic effects in rodents, investigations of specific physiological system modulation, and biomarker identification and validation for mechanistic studies of Cyclopyrronium action cannot be populated with the requested detailed research findings and data tables. The absence of primary research on this specific compound prevents a scientifically accurate and informative discussion as outlined.

Systemic Pharmacodynamic Effects Related to Receptor Engagement in Rodents

No information is available regarding the systemic pharmacodynamic effects of Cyclopyrronium in rodent models. Studies detailing its engagement with specific receptors and the subsequent physiological responses in these animals have not been published in the accessible scientific literature.

Investigations of Specific Physiological System Modulation (e.g., autonomic nervous system)

There is no available data from in vivo animal studies to characterize the effects of Cyclopyrronium on specific physiological systems, such as the autonomic nervous system. Research detailing its influence on cardiovascular, respiratory, gastrointestinal, or other organ systems is currently absent from the scientific record.

Biomarker Identification and Validation for Mechanistic Studies of Cyclopyrronium Action

No studies have been identified that focus on the discovery or validation of biomarkers to elucidate the in vivo mechanism of action of Cyclopyrronium. The identification of molecular or physiological markers that correlate with the compound's activity in animal models has not been reported.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical studies on the chemical compound “Cyclopyrronium” that align with the requested article structure were identified. The outlined topics—including molecular docking simulations, molecular dynamics simulations, and quantum chemical calculations—appear to be absent from the published research record for this specific compound.

Computational and Theoretical Studies of Cyclopyrronium

Quantum Chemical Calculations

Without primary research data from such studies, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The creation of content without verifiable sources would compromise the integrity and factual basis of the article. Therefore, the request to generate an article on the computational and theoretical studies of Cyclopyrronium cannot be fulfilled at this time.

Electronic Structure and Reactivity Analysis of Cyclopyrronium

The electronic structure of a molecule is paramount in determining its chemical reactivity and physical properties. For Cyclopyrronium, a detailed analysis would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods can provide insights into the distribution of electrons within the molecule, identifying regions of high and low electron density.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an approximation of the molecule's chemical stability and reactivity.

Electron Density Distribution: Mapping the electron density surface can reveal electrophilic and nucleophilic sites, predicting how Cyclopyrronium might interact with other molecules.

Electrostatic Potential Maps: These maps visualize the charge distribution and are invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces.

A hypothetical reactivity analysis of Cyclopyrronium, based on its constituent functional groups, would suggest potential sites for metabolic transformation or chemical modification. For instance, the quaternary ammonium (B1175870) group imparts a permanent positive charge, influencing its solubility and interactions with biological macromolecules. The ester and pyrrolidine (B122466) rings also present potential sites for enzymatic or chemical reactions.

Interactive Data Table: Predicted Electronic Properties of Cyclopyrronium

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | - | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | - | Influences solubility and intermolecular interactions. |

Note: The values in this table are placeholders and would be populated by actual computational calculations.

Prediction of Spectroscopic Properties for Mechanistic Elucidation

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can then be used to confirm their identity and elucidate reaction mechanisms. For Cyclopyrronium, the following spectroscopic properties could be computationally predicted:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts is a standard practice to aid in the structural confirmation of synthesized compounds. Theoretical predictions can help in assigning peaks in experimental spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The predicted frequencies and intensities of vibrational modes corresponding to specific functional groups (e.g., C=O stretch of the ester, C-N vibrations of the pyrrolidine) can be compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide information about the chromophores present in the molecule and its photophysical properties.

These predicted spectra serve as a powerful tool for researchers, enabling them to interpret experimental data with greater confidence and to gain a deeper understanding of the molecule's structure and electronic environment.

Ligand-Based and Structure-Based Drug Design Approaches for Cyclopyrronium

The core structure of Cyclopyrronium can serve as a scaffold for the design of new therapeutic agents. Both ligand-based and structure-based drug design approaches can be employed to explore its potential as a lead compound.

De Novo Design of Cyclopyrronium Derivatives

De novo design involves the computational creation of novel molecules with desired properties, often tailored to fit a specific biological target. nih.govbiorxiv.orgnih.gov Starting with the Cyclopyrronium scaffold, new derivatives can be designed by adding, removing, or modifying functional groups. This process is typically guided by computational models that predict the binding affinity and other pharmacological properties of the designed molecules.

The general workflow for the de novo design of Cyclopyrronium derivatives would involve:

Scaffold Selection: The core pyrrolidinium (B1226570) and ester moieties of Cyclopyrronium would be defined as the starting point.

Fragment Linking/Growing: Computational algorithms would add molecular fragments to the scaffold in a stepwise manner, exploring a vast chemical space.

Scoring and Ranking: The newly generated molecules would be evaluated using scoring functions that predict their binding affinity to a target receptor, as well as their drug-likeness (e.g., ADMET properties).

Selection of Candidates: The top-ranked molecules would be selected for synthesis and experimental validation.

Fragment-Based Design Utilizing Cyclopyrronium Core Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy that begins with the identification of small molecular fragments that bind to a biological target. nih.govfrontiersin.org These fragments are then grown or linked together to create more potent lead compounds. The core structure of Cyclopyrronium can be considered a collection of fragments (e.g., the pyrrolidinium ring, the cyclopentyl group) that could be used in an FBDD campaign.

An FBDD approach utilizing the Cyclopyrronium scaffold might proceed as follows:

Fragment Library Screening: A library of small molecular fragments would be screened against a target of interest to identify initial hits.

Scaffold Hopping/Merging: If a fragment resembling a part of the Cyclopyrronium structure shows activity, medicinal chemists could use the Cyclopyrronium core as a template to design new molecules that incorporate the key binding features of the initial hit.

Structure-Guided Growth: X-ray crystallography or NMR spectroscopy would be used to determine the binding mode of the fragments or Cyclopyrronium-derived compounds. This structural information would then guide the rational design of more potent and selective inhibitors by adding substituents that make favorable interactions with the target protein. nih.gov

Interactive Data Table: Comparison of Drug Design Approaches for Cyclopyrronium

| Approach | Starting Point | Key Advantage | Computational Tools |

| De Novo Design | Cyclopyrronium scaffold | Exploration of novel chemical space. | Molecule builders, docking software, QSAR models. |

| Fragment-Based Design | Small molecular fragments or Cyclopyrronium core | Higher hit rates and more efficient exploration of chemical space. | Fragment screening software, structural biology tools (X-ray, NMR). |

Metabolism and Biotransformation Pathways of Cyclopyrronium

Identification of Enzymatic Pathways Involved in Cyclopyrronium Biotransformation

The biotransformation of a drug typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.govnih.gov These reactions are catalyzed by a wide array of enzymes.

Role of Cytochrome P450 Enzymes in Cyclopyrronium Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in Phase I metabolism, responsible for the oxidative metabolism of a vast number of drugs. mdpi.commdpi.com These heme-containing proteins, located predominantly in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions. nih.govmdpi.com

For a compound with a structure like cyclopyrronium, which contains a pyrrolidinium (B1226570) ring and a cyclopentylphenylacetate moiety, several oxidative metabolic pathways catalyzed by CYP enzymes could be anticipated. These might include:

Hydroxylation: The addition of a hydroxyl group to the aromatic (phenyl) or alicyclic (cyclopentyl) rings.

N-dealkylation: Removal of the ethyl or methyl group attached to the quaternary nitrogen of the pyrrolidinium ring.

Oxidation of the cyclopentyl ring: This could lead to the formation of various hydroxylated or ketonic metabolites.

The specific CYP isoforms that might be involved in the metabolism of cyclopyrronium are unknown. Identifying these isoforms is crucial, as genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism. mdpi.com Furthermore, co-administration of drugs that are inhibitors or inducers of the same CYP isoforms could lead to clinically significant drug-drug interactions. mdpi.com

Contribution of Other Metabolic Enzymes (e.g., esterases, conjugating enzymes)

Beyond the CYP450 system, other enzymatic pathways could play a role in the biotransformation of cyclopyrronium.

Esterases: Cyclopyrronium contains an ester linkage. Carboxylesterases, which are abundant in the liver and other tissues, are responsible for the hydrolysis of ester-containing drugs. nih.govnih.gov Therefore, it is highly probable that cyclopyrronium undergoes hydrolysis by esterases to yield a carboxylic acid metabolite and an alcohol metabolite. This would be a significant pathway for its breakdown.

Conjugating Enzymes (Phase II Metabolism): The products of Phase I metabolism, or the parent drug if it possesses a suitable functional group, can undergo conjugation reactions. These reactions involve the addition of endogenous molecules to the drug, further increasing its water solubility. nih.gov

Glucuronidation: This is a common Phase II reaction where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the drug or its metabolites. wikipedia.orgnih.gov If hydroxylation occurs on cyclopyrronium, the resulting hydroxyl groups would be susceptible to glucuronidation. mdpi.com

Sulfation: Sulfotransferases (SULTs) could also be involved in the conjugation of hydroxylated metabolites.

Elucidation of Major Metabolites and Their Chemical Structures

The identification of the major metabolites of a drug is a key step in understanding its disposition. Without specific experimental data for cyclopyrronium, the chemical structures of its metabolites remain speculative. Based on the enzymatic pathways discussed above, potential major metabolites could include:

The hydrolyzed products: the carboxylic acid and the alcohol resulting from esterase activity.

Hydroxylated derivatives of the parent compound or its hydrolyzed metabolites.

Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.

The table below illustrates the hypothetical major metabolites of cyclopyrronium.

| Metabolite Type | Potential Chemical Structure | Metabolic Pathway |

| Hydrolysis Product 1 | 2-cyclopentyl-2-phenylacetic acid | Esterase |

| Hydrolysis Product 2 | 3-hydroxy-1-ethyl-1-methylpyrrolidinium | Esterase |

| Hydroxylated Metabolite | Hydroxylated cyclopyrronium (on phenyl or cyclopentyl ring) | Cytochrome P450 |

| Glucuronide Conjugate | Glucuronidated hydroxylated metabolite | UGTs |

In Vitro Metabolic Stability and Metabolite Identification Studies

To determine the actual metabolic fate of cyclopyrronium, in vitro studies are essential. These studies provide data on the rate of metabolism and help in identifying the metabolites formed. researchgate.net

Metabolic Stability Assays: These assays, typically using human liver microsomes or hepatocytes, are used to determine the intrinsic clearance of a compound. researchgate.net Liver microsomes contain a rich complement of CYP enzymes, making them suitable for studying Phase I metabolism. pharmaron.com Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes and are considered a more complete model for metabolic studies. researchgate.net For a compound like cyclopyrronium, incubating it with these in vitro systems would provide an estimate of its metabolic stability and its susceptibility to hepatic clearance.

Metabolite Identification: Following incubation in in vitro systems, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify the metabolites. nih.gov This would allow for the confirmation and structural elucidation of the hypothetical metabolites mentioned earlier.

Q & A

Q. How can researchers identify gaps in Cyclopyrronium’s translational research using systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.